Cas no 96293-17-3 ((s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide)

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide structure
96293-17-3 structure
Product Name:(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Numéro CAS:96293-17-3
Le MF:C25H24N2O2
Mégawatts:384.470266342163
MDL:MFCD00145260
CID:809911
PubChem ID:354335054
Update Time:2025-05-19

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Propriétés chimiques et physiques

Nom et identifiant

    • 2-Pyrrolidinecarboxamide,N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • (2S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • (S)-2-[N'-(N-BENZYLPROLYL)AMINO]BENZOPHENONE
    • FD1115
    • (S)-(-)-2-(N-Benzylprolyl)aminobenzophenone
    • (S)-N-(2-BENZOYLPHENYL)-1-BENZYL-PROLINAMIDE
    • N-(2-Benzoylphenyl)-1-benzyl-L-prolinamide
    • [(2S)-1-benzylpyrrolidin-2-yl]-N-[2-(phenylcarbonyl)phenyl]carboxamide
    • AK327439
    • IPSABLMEYFYEHS-QHCPKHFHSA-N
    • SBB001753
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)
    • (2S)-N-(2-Benzoylphenyl)-1-(phenylmethyl)-2-pyrrolidinecarboxamide (ACI)
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)- (ZCI)
    • (S)-2-(N-Benzylprolyl)aminobenzophenone
    • CS-0011031
    • SCHEMBL601411
    • (s)-n-benzylproline (2-benzoylphenyl)amide
    • AKOS001756321
    • DTXSID90359670
    • 96293-17-3
    • MFCD00145260
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (S)-;(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • B5519
    • WDA29317
    • 2-Pyrrolidinecarboxamide, N-(2-benzoylphenyl)-1-(phenylmethyl)-, (2S)-
    • N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • DB-322111
    • AS-10082
    • (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
    • MDL: MFCD00145260
    • Piscine à noyau: 1S/C25H24N2O2/c28-24(20-12-5-2-6-13-20)21-14-7-8-15-22(21)26-25(29)23-16-9-17-27(23)18-19-10-3-1-4-11-19/h1-8,10-15,23H,9,16-18H2,(H,26,29)/t23-/m0/s1
    • La clé Inchi: IPSABLMEYFYEHS-QHCPKHFHSA-N
    • Sourire: C(C1C=CC=CC=1)(C1=CC=CC=C1NC([C@@H]1CCCN1CC1C=CC=CC=1)=O)=O

Propriétés calculées

  • Qualité précise: 384.18400
  • Masse isotopique unique: 385.191603
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 29
  • Nombre de liaisons rotatives: 6
  • Complexité: 551
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 1
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 5.1
  • Surface topologique des pôles: 49.4
  • Charge de surface: 1

Propriétés expérimentales

  • Couleur / forme: Impossible à utiliser
  • Dense: 1.1573 (rough estimate)
  • Point de fusion: 98.0 to 102.0 deg-C
  • Point d'ébullition: 606°C at 760 mmHg
  • Point d'éclair: 320.3±31.5 °C
  • Indice de réfraction: 1.5500 (estimate)
  • Le PSA: 49.41000
  • Le LogP: 4.53160
  • λ max: 240(MeOH)(lit.)
  • Solubilité: Impossible à utiliser
  • Pression de vapeur: 0.0±1.7 mmHg at 25°C

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Informations de sécurité

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A109006277-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
1g
$204.00 2023-08-31
Alichem
A109006277-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$618.00 2023-08-31
Alichem
A109006277-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
10g
$979.20 2023-08-31
Chemenu
CM256012-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
1g
$204 2021-08-04
Chemenu
CM256012-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
5g
$561 2021-08-04
Chemenu
CM256012-10g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 95+%
10g
$898 2021-08-04
Ambeed
A266487-100mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
100mg
$10.0 2025-04-14
Ambeed
A266487-250mg
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
250mg
$12.0 2025-04-14
Ambeed
A266487-1g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
1g
$22.0 2025-04-14
Ambeed
A266487-5g
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
96293-17-3 97%
5g
$76.0 2025-04-14

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; > 1 °C; 0 °C → 40 °C
1.2 Reagents: Tripotassium phosphate ;  40 °C; 12 - 15 h, 40 °C; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ;  pH 7 - 8, cooled
Référence
Method for the enantioselective synthesis of (2S)-2-amino-6-boronohexanoic acid (ABH) and purification thereof
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Ammonia Solvents: Water ;  pH 6
Référence
Cyclopropyl building blocks for organic synthesis. Productive asymmetric synthesis of all four diastereomers of 3-(trans-2-nitrocyclopropyl)alanine from glycine with (S)- or (R)-2-[(N-benzylprolyl)amino]benzophenone as a reusable chiral auxiliary
Larionov, Oleg V.; Savel'eva, Tatyana F.; Kochetkov, Konstantin A.; Ikonnokov, Nikolai S.; Kozhushkov, Sergei I.; et al, European Journal of Organic Chemistry, 2003, (5), 869-877

Méthode de production 3

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  0 °C
1.2 Solvents: Toluene ;  0 °C; 12 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7
Référence
Synthesis of (1S,3aR,6aS)-t-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate
Shi, Yubai; Ma, Shaohua; Zhang, Yulin; Wang, Yanfang; Lu, Jin, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1012-1015

Méthode de production 4

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  5 min, -30 °C
1.3 Reagents: Triethylamine ;  20 h, rt
Référence
The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands
Xu, Yaochun; Correia, Isabelle; Ha-Duong, Tap; Kihal, Nadjib; Soulier, Jean-Louis; et al, Beilstein Journal of Organic Chemistry, 2017, 13, 2842-2853

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
Référence
Design, synthesis and testing of Beta-strand mimics as protease inhibitors
Aitken, Steve, 2006, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Solvents: Dichloromethane ;  overnight, 40 °C
Référence
Rational design and synthesis of modified teixobactin analogs: In vitro antibacterial activity against Staphylococcus aureus, Propionibacterium acnes and Pseudomonas aeruginosa
Ng, Vivian; Kuehne, Sarah A.; Chan, Weng C., Chemistry - A European Journal, 2018, 24(36), 9136-9147

Méthode de production 7

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  20 min, -15 °C
1.2 Solvents: Dichloromethane ;  30 min, -15 °C; 30 min, 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Calcium carbonate Solvents: Water ;  rt
Référence
Direct Targeting of Rab-GTPase-Effector Interactions
Spiegel, Jochen; Cromm, Philipp M.; Itzen, Aymelt; Goody, Roger S.; Grossmann, Tom N.; et al, Angewandte Chemie, 2014, 53(9), 2498-2503

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Référence
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (1987), 2798-804

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Référence
Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes
Belokon, Yu. N.; Chernoglazova, N. I.; Bakhmutov, V. I.; Garbalinskaya, N. S.; Belikov, V. M., Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Méthode de production 10

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C
1.2 overnight, 40 - 50 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  3 h, rt
Référence
Improved Synthesis of Proline-Derived Ni(II) Complexes of Glycine: Versatile Chiral Equivalents of Nucleophilic Glycine for General Asymmetric Synthesis of α-Amino Acids
Ueki, Hisanori; Ellis, Trevor K.; Martin, Collin H.; Boettiger, Tomas U.; Bolene, Shawna B.; et al, Journal of Organic Chemistry, 2003, 68(18), 7104-7107

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  reflux; reflux → 66 °C
Référence
Simple method for synthesizing chiral amino acids
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: 1-Methylimidazole Solvents: Dichloromethane ;  5 min, -5 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, -5 - 0 °C; 30 min, -5 - 0 °C
1.3 17 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
A reappraisal of the Ni-[(Benzylprolyl)amino]benzophenone complex in the synthesis of α,α-disubstituted amino acid derivatives
Watson, Morag E.; Jamieson, Craig; Kennedy, Alan R.; Mason, Andrew M., Tetrahedron, 2019, 75(36),

Méthode de production 13

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -30 - -20 °C; -10 °C
1.2 Solvents: Dichloromethane ;  -30 °C; 10 h, rt
Référence
Preparation of triazole-containing peptidomimetic macrocyclic compounds
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ,  Water ;  rt; 20 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether ,  Water ;  pH 2.0 - 2.5, 20 - 25 °C
Référence
Disubstituted amino acids and methods of preparation and use thereof
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
Référence
Improved procedures for the synthesis of (S)-2-[N-(N'-benzyl-prolyl)amino]benzophenone (BPB) and Ni(II) complexes of Schiff's bases derived from BPB and amino acids
Belokon, Yuri N.; Tararov, Vitali I.; Maleev, Viktor I.; Savel'eva, Tatiana F.; Ryzhov, Michael G., Tetrahedron: Asymmetry, 1998, 9(23), 4249-4252

Méthode de production 16

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.2 Solvents: Dichloromethane ;  rt; rt → 45 °C; overnight, 45 °C; 45 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Référence
Enhanced Stereoselectivity of a Cu(II) Complex Chiral Auxiliary in the Synthesis of Fmoc-l-γ-carboxyglutamic Acid
Smith, Daniel J.; Yap, Glenn P. A.; Kelley, James A.; Schneider, Joel P., Journal of Organic Chemistry, 2011, 76(6), 1513-1520

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  70 °C; 2 h, 70 °C
Référence
Preparation of L-theanine by chemical method
, China, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  10 min, -20 °C; 30 min, -10 °C
1.2 -30 °C; 10 h, rt
Référence
Preparation of novel cyclic boronate inhibitors of HCV replication
, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  12 h, rt
Référence
Preparation of labeled aromatic amino acids via late-stage 18F-fluorination of chiral nickel and copper complexes
Craig, Austin; Kolks, Niklas; Urusova, Elizaveta A.; Zischler, Johannes; Brugger, Melanie; et al, Chemical Communications (Cambridge, 2020, 56(66), 9505-9508

Méthode de production 20

Conditions de réaction
1.1 Reagents: Methanesulfonyl chloride ,  1-Methylimidazole Solvents: Dichloromethane ;  0 °C; 10 min, rt
1.2 Solvents: Dichloromethane ;  rt → 45 °C; overnight, 45 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases
Li, Linfeng ; Chenna, Bala C. ; Yang, Kai S. ; Cole, Taylor R.; Goodall, Zachary T.; et al, Journal of Medicinal Chemistry, 2021, 64(15), 11267-11287

Méthode de production 21

Conditions de réaction
1.1 Reagents: 1-Methylimidazole Solvents: Dimethylformamide ;  10 min, 0 °C; 0 °C → -10 °C
1.2 Reagents: Methanesulfonyl chloride ;  20 min, -10 °C
1.3 overnight, -10 °C → rt
Référence
Synthesis of Chiral Spin-Labeled Amino Acids
Vuong, Wayne; Mosquera-Guagua, Fabricio; Sanichar, Randy; McDonald, Tyler R.; Ernst, Oliver P. ; et al, Organic Letters, 2019, 21(24), 10149-10153

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Raw materials

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Preparation Products

(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Fournisseurs

Amadis Chemical Company Limited
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(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Numéro de commande:A915503
État des stocks:in Stock
Quantité:100g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:56
Prix ($):843.0/256.0
Courriel:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:96293-17-3)(s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
A915503
Pureté:99%/99%
Quantité:100g/25g
Prix ($):843.0/256.0
Courriel